molecular formula C15H19Cl2NO4 B15373835 Boc-(s)-3-amino-2-(3,4-dichlorobenzyl)propanoic acid

Boc-(s)-3-amino-2-(3,4-dichlorobenzyl)propanoic acid

Cat. No.: B15373835
M. Wt: 348.2 g/mol
InChI Key: YBONWVFBNGRRHI-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-(s)-3-amino-2-(3,4-dichlorobenzyl)propanoic acid is a protected amino acid derivative with a tert-butoxycarbonyl (Boc) group at the 3-amino position and a 3,4-dichlorobenzyl substituent attached to the propanoic acid backbone. Its molecular formula is C₁₀H₁₁Cl₂NO₂, with a molecular weight of 248.11 g/mol (CAS: 682803-15-2). The compound is used exclusively in research settings, particularly in peptide synthesis and medicinal chemistry, due to its stability and tailored stereochemistry .

The 3,4-dichlorobenzyl group confers high lipophilicity, which may enhance membrane permeability and binding affinity to hydrophobic enzyme pockets. The Boc group protects the amine during synthetic processes, preventing unwanted side reactions .

Properties

Molecular Formula

C15H19Cl2NO4

Molecular Weight

348.2 g/mol

IUPAC Name

(2S)-2-[(3,4-dichlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H19Cl2NO4/c1-15(2,3)22-14(21)18-8-10(13(19)20)6-9-4-5-11(16)12(17)7-9/h4-5,7,10H,6,8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m0/s1

InChI Key

YBONWVFBNGRRHI-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](CC1=CC(=C(C=C1)Cl)Cl)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC(=C(C=C1)Cl)Cl)C(=O)O

Origin of Product

United States

Biological Activity

Boc-(S)-3-amino-2-(3,4-dichlorobenzyl)propanoic acid is a compound of significant interest in pharmaceutical and biochemical research due to its unique structural properties and potential therapeutic applications. This article provides a detailed overview of its biological activities, including its role in drug development, enzyme interactions, and other relevant studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₄H₁₈Cl₂N₂O₂
  • Molecular Weight : 303.21 g/mol
  • Functional Groups : Contains a Boc (tert-butyloxycarbonyl) protecting group, amino group, and a dichlorobenzyl moiety.

Applications in Pharmaceutical Development

1. Neurological Disorders
this compound is utilized as a building block in the synthesis of pharmaceuticals targeting neurological disorders. Research indicates that compounds with similar structures can act as inhibitors of GABA transporters, which are crucial in managing conditions like neuropathic pain. In vivo studies have demonstrated antinociceptive properties in rodent models of neuropathic pain, suggesting potential therapeutic benefits for this compound .

2. Peptide Synthesis
The compound plays a vital role in solid-phase peptide synthesis (SPPS), enabling the creation of complex peptides with specific biological activities. This capability enhances drug design and development processes by allowing for the incorporation of diverse amino acid sequences into therapeutic peptides .

Antinociceptive Properties

In a study focusing on novel functionalized amino acids as inhibitors of GABA transporters, this compound was shown to exhibit significant antinociceptive effects. The compound was tested alongside other derivatives and demonstrated efficacy in reducing pain responses without inducing motor deficits in rodent models .

Enzyme Interactions

Research has highlighted the compound's utility in studying enzyme interactions and protein functions. By understanding how this compound interacts with various enzymes, researchers can gain insights into cellular mechanisms and disease pathways .

Summary of Research Findings

Study FocusFindings
Antinociceptive ActivityDemonstrated significant pain relief in neuropathic pain models without motor deficits .
Peptide SynthesisEffective building block for creating complex peptides with specific biological functions .
Enzyme Interaction StudiesValuable for understanding enzyme functions and cellular mechanisms .

Case Study 1: Neuropathic Pain Model

In experiments involving chemotherapy-induced neuropathic pain models (oxaliplatin and paclitaxel), this compound showed promising results in alleviating pain symptoms while maintaining motor coordination among subjects .

Case Study 2: Peptide Therapeutics

A series of peptides synthesized using this compound were evaluated for their biological activity against specific receptors associated with neurological disorders. These studies indicated enhanced binding affinities and biological responses compared to non-functionalized peptides .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dichlorinated Benzyl/Aryl Propanoic Acid Derivatives

(a) (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid and (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid
  • Structural Differences: These analogs feature a pent-4-ynoic acid backbone (vs. propanoic acid) and dichlorobenzyl groups at 2,4- or 2,6-positions (vs. 3,4-dichlorobenzyl).
  • Biological Activity: Both exhibit collagenase inhibition with similar IC₅₀ values. Docking studies reveal Gibbs free energies of -6.4 kcal/mol (2,4-dichloro) and -6.5 kcal/mol (2,6-dichloro), indicating minor differences in binding affinity. The 2,4-dichloro analog forms a hydrogen bond with Gln215 (2.202 Å), while the 2,6-dichloro variant has a shorter H-bond (1.961 Å) .
  • Key Insight : Chlorine position influences interaction distances and π-π stacking (4.127 Å vs. 4.249 Å with Tyr201), suggesting steric and electronic effects on target engagement .
(b) 2-(2,4-Dichlorophenoxy)propionic acid (2,4-Dpropionic acid)
  • Structural Differences: Contains a phenoxy group (vs. benzyl) with 2,4-dichloro substitution.
  • The phenoxy group likely enhances mobility in plant tissues, whereas the benzyl group in the target compound may favor protein binding .

Hydroxylated and Methoxylated Propanoic Acid Analogs

(a) 3-(3,4-Dihydroxyphenyl)propanoic acid (Hydrocaffeic acid)
  • Structural Differences : Replaces chlorine atoms with hydroxyl groups on the phenyl ring.
  • Role in Stress Response : Metabolomic studies show increased levels under drought stress, suggesting a role in plant defense. The polar hydroxyl groups reduce lipophilicity compared to the dichlorobenzyl group, limiting membrane permeability .
(b) 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid (Hydroferulic acid)
  • Structural Differences : Features a methoxy group at the 3-position and hydroxyl at 4-position.
  • Applications: Involved in lignin biosynthesis.

Aromatic Substitution Variants

(a) 3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid hydrochloride
  • Structural Differences : Replaces dichlorobenzyl with a naphthyl group .
  • The hydrochloride salt improves solubility compared to the Boc-protected acid .
(b) (S)-2-(N-Boc-Amino)-3-(6-fluoroindol-3-yl)propanoic acid
  • Structural Differences : Substitutes dichlorobenzyl with a 6-fluoroindole group .

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Key Features Biological Activity/Applications
Boc-(s)-3-amino-2-(3,4-dichlorobenzyl)propanoic acid C₁₀H₁₁Cl₂NO₂ 248.11 Boc-protected, 3,4-dichlorobenzyl Research use, peptide synthesis
(S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid C₁₂H₁₁Cl₂NO₂ ~272.1 Pent-4-ynoic acid, 2,4-dichloro Collagenase inhibition (IC₅₀ ~nM)
3-(3,4-Dihydroxyphenyl)propanoic acid C₉H₁₀O₄ 182.18 Polar hydroxyl groups Plant stress metabolite
2-(2,4-Dichlorophenoxy)propionic acid C₉H₈Cl₂O₃ 247.07 Phenoxy group, herbicidal Agricultural herbicide
3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid HCl C₁₄H₁₆ClNO₂ 273.74 Naphthyl group, hydrochloride salt Enzymatic studies

Key Findings and Implications

  • Chlorine Position : 3,4-dichloro substitution in the target compound optimizes hydrophobic interactions compared to 2,4- or 2,6-dichloro analogs, as seen in collagenase binding studies .
  • Backbone Modifications: The propanoic acid structure offers synthetic versatility, whereas pent-4-ynoic acid analogs may introduce rigidity via alkyne groups .
  • Polar vs. Non-Polar Groups: Hydroxylated analogs (e.g., hydrocaffeic acid) are more water-soluble but less suited for hydrophobic targets compared to dichlorinated derivatives .

Q & A

Q. What are the key structural features of Boc-(S)-3-amino-2-(3,4-dichlorobenzyl)propanoic acid that influence its biological activity, and how do they compare to non-Boc protected analogs?

The compound features a Boc-protected amino group, a propanoic acid backbone, and a 3,4-dichlorobenzyl moiety. The Boc group enhances stability during synthesis and enables selective deprotection, which is critical for controlled functionalization in multi-step reactions . The dichlorobenzyl group increases lipophilicity and binding specificity to hydrophobic enzyme pockets or receptors, as seen in studies where halogenated aromatic groups improve target affinity . Non-Boc analogs (e.g., 3-amino-2-(3,4-dichlorobenzyl)propanoic acid) lack this stability, leading to premature reactivity in acidic or enzymatic environments .

Q. What are the standard synthetic routes for this compound, and why is the Boc protecting group critical in these processes?

Synthesis typically involves:

  • Step 1: Protection of the amino group using Boc anhydride under basic conditions (e.g., NaHCO₃) to prevent unwanted side reactions.
  • Step 2: Introduction of the 3,4-dichlorobenzyl group via alkylation or Friedel-Crafts acylation.
  • Step 3: Acidic deprotection (e.g., TFA) to regenerate the free amine for downstream applications . The Boc group is essential for preventing racemization during synthesis and enabling selective functionalization of other reactive sites (e.g., the carboxylic acid group) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported binding affinities of this compound across different enzyme inhibition assays?

Conflicting data may arise from assay-specific variables (e.g., pH, ionic strength) or differences in enzyme isoforms. Methodological recommendations include:

  • Orthogonal Assays: Compare results from fluorescence polarization, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) to validate binding kinetics .
  • Structural Analysis: Use X-ray crystallography or NMR to identify conformational changes in the enzyme or compound upon interaction .
  • Control Experiments: Test analogs (e.g., fluorinated or non-halogenated derivatives) to isolate the role of the dichlorobenzyl group .

Q. What methodological approaches are recommended for optimizing the stereochemical purity of this compound during synthesis?

To ensure enantiomeric excess (ee) >98%:

  • Chiral Catalysts: Use asymmetric hydrogenation with Ru-BINAP catalysts for stereocontrol during the alkylation step .
  • Chromatographic Purification: Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation of enantiomers .
  • Kinetic Resolution: Leverage enzymatic methods (e.g., lipase-mediated acyl transfer) to selectively deprotect undesired stereoisomers .

Q. In comparative studies, how does the dichlorobenzyl moiety in this compound influence receptor selectivity compared to fluorinated analogs?

The dichlorobenzyl group enhances hydrophobic interactions and van der Waals forces with aromatic residues in receptor binding pockets, as shown in molecular docking studies . In contrast, fluorinated analogs (e.g., Fmoc-(S)-3-amino-2-(3,4-difluorobenzyl)propanoic acid) exhibit higher electronegativity, which may disrupt π-π stacking but improve metabolic stability due to reduced oxidative susceptibility . Direct comparisons using SPR revealed a 2.3-fold higher affinity for the dichlorinated compound toward serotonin receptors, while fluorinated analogs showed better selectivity for GABAergic targets .

Methodological Considerations

  • Characterization: Use 1^1H/13^{13}C NMR to confirm the Boc group’s presence (δ ~1.4 ppm for tert-butyl protons) and FT-IR for carbonyl stretching (~1680 cm⁻¹) .
  • Biological Assays: Prioritize cell-free systems (e.g., purified enzyme assays) to minimize interference from cellular metabolism when evaluating target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.